Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
Overview
Description
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone, also known as INS, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. INS is a small molecule that can be synthesized through various methods and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone is not yet fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. This compound has also been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. This compound has also been shown to reduce oxidative stress and lipid peroxidation. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, one of the limitations of this compound is its poor water solubility, which may limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the research and development of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential of this compound as a novel anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Scientific Research Applications
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
imino-methyl-(4-nitrophenyl)-oxo-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPSKAPWFEQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286156 | |
Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22133-01-3 | |
Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22133-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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